Antibiotic DC 81

Overview

Description

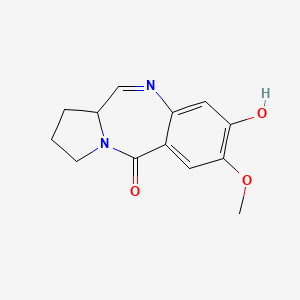

Antibiotic DC 81, also known as DC 81, is an antitumor antibiotic produced by Streptomyces species . It belongs to the class of pyrrolo[2,1-c][1,4]benzodiazepine (PBD) and acts as a potent inhibitor of nucleic acid synthesis . It specifically recognizes and binds to certain DNA sequences, forming a labile covalent adduct .

Scientific Research Applications

Synthesis and Characterization

- New Synthesis Routes : Bose, Jones, and Thurston (1992) described two new routes for synthesizing the DNA-binding antitumor antibiotic DC-81, including a novel cyclization process. These methods provided enough quantity for complete characterization and evaluation in DNA-binding and cytotoxicity studies (Bose, Jones, & Thurston, 1992).

Anticancer Effects

- Mitochondria Mediated Apoptosis in Cancer Cells : Hu et al. (2007) demonstrated that a DC-81-indole conjugate agent induced higher cytotoxicity and several features of apoptosis in human melanoma A375 cells compared to DC-81 alone. The study highlighted the involvement of mitochondrial dysfunction in inducing apoptosis (Hu et al., 2007).

- Apoptosis through NF-kappaB and JNK/AP-1 Pathway : A study by Hu et al. (2008) found that DC-81-indole conjugate agent activated apoptotic pathways mediated by mitochondria in human melanoma A375 cells. This research focused on how transcription factors like NF-kappaB and AP-1 are involved in cell cycle regulation and apoptosis (Hu et al., 2008).

- Involvement in Cytotoxicity and Mitochondrial Membrane Potential Variation : Another study by Hu, Wang, Huang, and Yu (2004) reported that DC-81's cytotoxic potential might result from its interaction with DNA, particularly noting changes in mitochondrial membrane potential in A375 cells exposed to a hybrid agent (Hu, Wang, Huang, & Yu, 2004).

Synthesis Improvement and Efficacy

- Facile and Efficient Synthesis : Kamal and Rao (1995) reported an improved, economical, and versatile route to synthesize DC-81 dimers, significantly improving overall yields (Kamal & Rao, 1995).

Additional Studies

- Antibiotic DC-81-Enediyne in Melanoma Cells : Chen et al. (2013) explored the antiproliferative effect of DC-81-enediyne on human melanoma A375 cells, highlighting theinvolvement of reactive oxygen species (ROS) and AP-1 signaling pathways in inducing apoptosis (Chen et al., 2013).

Biological Evaluation in Human Melanoma Cell Lines : Hu, Chen, Wang, and Yu (2003) investigated the cytotoxic potency of a DC-81-indole conjugate in human melanoma cell lines. Their study provided insights into the cytotoxic effects of this hybrid on cancer cells (Hu, Chen, Wang, & Yu, 2003).

Comparative Efficacy and Safety in Melanoma Treatment : Lee et al. (2009) assessed the efficacy and safety of a PBD indole conjugate (IN6CPBD) compared to DC-81 in treating established melanoma metastasis in vivo. They found that IN6CPBD was more effective and had less liver function impairment than DC-81 (Lee et al., 2009).

Mechanism of Action

properties

IUPAC Name |

3-hydroxy-2-methoxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-18-12-5-9-10(6-11(12)16)14-7-8-3-2-4-15(8)13(9)17/h5-8,16H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDGLTOVYOUCRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N3CCCC3C=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701001913 | |

| Record name | 8-Hydroxy-7-methoxy-1,2,3,11a-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81307-24-6 | |

| Record name | 5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one, 1,2,3,11a-tetrahydro-8-hydroxy-7-methoxy-, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081307246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy-7-methoxy-1,2,3,11a-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

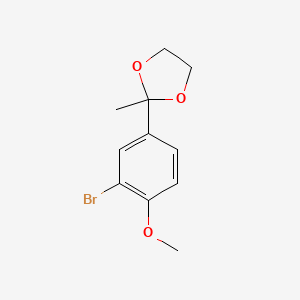

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,4,10b-Tetrahydropyrido[2,1-a]isoindol-6(2H)-one](/img/structure/B3358569.png)

![7-methyl-3H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B3358612.png)